heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound with the molecular formula C12H24ClN3 and a molecular weight of 245.8 g/mol . This compound features a heptyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. It is known for its versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of heptylamine with 1-methyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution reactions can produce a variety of N-substituted pyrazole derivatives .
Scientific Research Applications
Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The heptyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine: Similar structure but with a propyl group instead of a methyl group.
1-Ethyl-1H-pyrazol-5-amine: Similar pyrazole ring but with an ethyl group and an amine group at different positions
Uniqueness
Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the heptyl group may also confer distinct physicochemical properties, such as increased hydrophobicity, compared to other similar compounds .
Properties
Molecular Formula |
C12H23N3 |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-3-4-5-6-7-9-13-11-12-8-10-14-15(12)2/h8,10,13H,3-7,9,11H2,1-2H3 |
InChI Key |
FYOKRJXLDLAWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CC=NN1C |
Origin of Product |
United States |
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